![molecular formula C10H24N6O4S B096438 Pyrrolidine-1-carboximidamide, sulfuric acid CAS No. 17238-56-1](/img/structure/B96438.png)
Pyrrolidine-1-carboximidamide, sulfuric acid
Overview
Description
Pyrrolidine-1-carboximidamide, sulfuric acid, also known as bis(pyrrolidine-1-carboximidamide) sulfuric acid salt, is a chemical compound with the CAS Number: 17238-56-1 . It has a molecular weight of 211.24 g/mol and is typically in solid form .
Molecular Structure Analysis
The pyrrolidine ring, a key component of Pyrrolidine-1-carboximidamide, sulfuric acid, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
Pyrrolidine-1-carboximidamide, sulfuric acid is a solid compound with a molecular weight of 211.24 g/mol . Its molecular formula is C5H13N3O4S .Scientific Research Applications
Drug Discovery
The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Asymmetric Synthesis
Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . In 2005, Jørgensen and Hayashi independently proposed the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes .
Biological Activities
A number of pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Structure-Activity Relationship (SAR)
SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
Synthetic Methods
Substituted chiral pyrrolidines represent one of the most common heterocyclic structural motifs that are present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and it characterizes the structure of many ligands .
Future Directions
Pyrrolidine compounds, including Pyrrolidine-1-carboximidamide, sulfuric acid, have potential for further exploration in drug discovery due to their versatile scaffold and potential for novel biologically active compounds . They could be used to design new compounds with different biological profiles .
properties
IUPAC Name |
pyrrolidine-1-carboximidamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLHYLNOMNMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529423 | |
Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide, sulfuric acid | |
CAS RN |
17238-56-1, 62271-55-0 | |
Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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